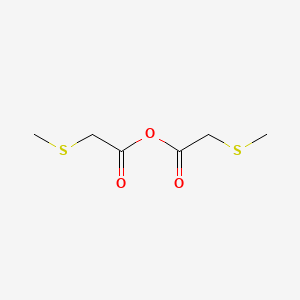

(Methylsulfanyl)acetic anhydride

Descripción

However, based on nomenclature, this compound is inferred to be an acetic anhydride derivative where one or both acetyl groups are substituted with a methylsulfanyl (SCH₃) moiety. Such substitutions alter reactivity, stability, and applications compared to conventional anhydrides.

Propiedades

Número CAS |

63521-90-4 |

|---|---|

Fórmula molecular |

C6H10O3S2 |

Peso molecular |

194.3 g/mol |

Nombre IUPAC |

(2-methylsulfanylacetyl) 2-methylsulfanylacetate |

InChI |

InChI=1S/C6H10O3S2/c1-10-3-5(7)9-6(8)4-11-2/h3-4H2,1-2H3 |

Clave InChI |

KSLOWBCNYMHGGH-UHFFFAOYSA-N |

SMILES canónico |

CSCC(=O)OC(=O)CSC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (Methylsulfanyl)acetic anhydride can be synthesized through the reaction of (methylsulfanyl)acetic acid with dicyclohexylcarbodiimide in dry ether under nitrogen atmosphere . This method ensures the formation of the anhydride without the need for further purification.

Industrial Production Methods: . This method is scalable and can be adapted for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: (Methylsulfanyl)acetic anhydride undergoes several types of reactions, including:

Nucleophilic Acyl Substitution: Reacts with water to form (methylsulfanyl)acetic acid, with alcohols to form esters, and with amines to form amides.

Oxidation and Reduction: Can be reduced to primary alcohols using lithium aluminum hydride.

Common Reagents and Conditions:

Water: Hydrolysis to form (methylsulfanyl)acetic acid.

Alcohols: Formation of esters under acidic or basic conditions.

Amines: Formation of amides, often using a base to neutralize the by-product acid.

Major Products:

(Methylsulfanyl)acetic acid: Formed through hydrolysis.

Esters and Amides: Formed through reactions with alcohols and amines, respectively.

Aplicaciones Científicas De Investigación

(Methylsulfanyl)acetic anhydride has several applications in scientific research:

Organic Synthesis: Used as a reagent for the synthesis of various organic compounds, including esters and amides.

Biological Studies:

Industrial Chemistry: Utilized in the production of specialty chemicals and intermediates for further chemical transformations.

Mecanismo De Acción

The mechanism of action of (methylsulfanyl)acetic anhydride involves nucleophilic acyl substitution reactions. The compound’s electrophilic carbonyl carbon is attacked by nucleophiles such as water, alcohols, or amines, leading to the formation of corresponding acids, esters, or amides . This reactivity is driven by the electron-withdrawing nature of the carbonyl groups, which makes the carbonyl carbon highly susceptible to nucleophilic attack.

Comparación Con Compuestos Similares

Reactivity and Functional Group Modifications

Acetic anhydride (Ac₂O) and propionic anhydride are benchmark acylating agents. Key distinctions include:

- Acetylation Efficiency : Both achieve ~95% amine/lysine blocking efficiency in peptide modification, but propionic anhydride enables differentiation between in vivo acetylation (+42 Da) and chemical modification (+56 Da) .

- Mass Shift : Acetic anhydride introduces a +42 Da modification, while propionic anhydride adds +56 Da, aiding in mass spectrometry-based identification .

| Parameter | Acetic Anhydride | Propionic Anhydride | Butyric Anhydride |

|---|---|---|---|

| Modification Mass (Da) | +42 | +56 | +70 |

| Peptide ID Efficiency | 707 peptides | 766 peptides | Not reported |

| Differentiates In Vivo | No | Yes | No |

Sulfur-Containing Analogs :

- Expected to exhibit faster acylation rates but lower hydrolytic stability than Ac₂O.

Stability and Environmental Behavior

- Hydrolysis : Acetic anhydride rapidly hydrolyzes to acetic acid in water, limiting its environmental persistence . Propionic and butyric analogs hydrolyze similarly but with slower kinetics due to increased alkyl chain length.

- Thermal Stability : Acetylated wood (using Ac₂O) shows stable thermal degradation profiles, with decomposition temperatures >300°C . Sulfur-containing analogs may exhibit lower thermal stability due to S-O bond susceptibility.

Spectroscopic and Analytical Differentiation

- FT-IR : Acetic anhydride-modified wood shows C=O stretches at 1730–1760 cm⁻¹, while sulfur-containing analogs may shift this band due to electronic effects .

- Mass Spectrometry: Propionic anhydride’s +56 Da modification allows clear distinction from endogenous acetylation, a critical feature absent in Ac₂O .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.